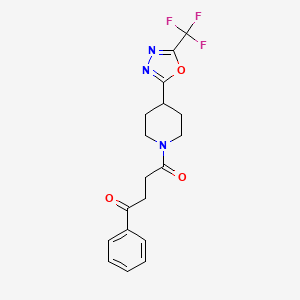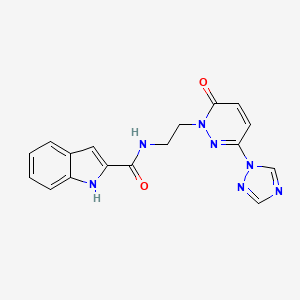![molecular formula C14H20N2O B2598560 (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 132715-08-3](/img/structure/B2598560.png)
(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol is a nitrogen-containing heterocyclic compound This compound features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, cyclization can be achieved through the reaction of a pyrrole derivative with a pyrazine derivative in the presence of a suitable catalyst. Other methods include ring annulation and cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction can yield various reduced derivatives.
Aplicaciones Científicas De Investigación
(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and antitumor activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share the pyrrole-pyrazine scaffold and exhibit similar biological activities.
Pyrazole derivatives: These compounds contain a pyrazole ring and are known for their diverse biological and chemical properties.
Pyrimidine analogs: These compounds feature a pyrimidine ring and are used in various pharmaceutical applications.
Uniqueness
(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol is unique due to its specific stereochemistry and the presence of both a benzyl group and a hydroxyl group
Propiedades
IUPAC Name |
(7R,8aS)-2-benzyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWQRAGGBADBN-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2CN1CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2598477.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2598478.png)





![2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2598486.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2598487.png)


![4-Bromo-1-[4-(difluoromethyl)phenyl]-3,5-dimethylpyrazole](/img/structure/B2598498.png)


